molecular formula C7H10O B2743127 (1S,5S)-bicyclo[3.2.0]heptan-2-one CAS No. 98673-05-3

(1S,5S)-bicyclo[3.2.0]heptan-2-one

Cat. No.: B2743127
CAS No.: 98673-05-3
M. Wt: 110.156
InChI Key: LNJNDNOHSVRMLG-WDSKDSINSA-N
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Description

(1S,5S)-bicyclo[3.2.0]heptan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical properties and reactivity patterns.

Scientific Research Applications

(1S,5S)-bicyclo[3.2.0]heptan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and other biological processes.

    Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its potential therapeutic properties.

    Industry: It is used in the synthesis of various industrial chemicals and materials, leveraging its reactivity and structural properties.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H227, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-bicyclo[3.2.0]heptan-2-one typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the desymmetrization of a precursor molecule to achieve the desired stereochemistry . This process often involves the use of chiral catalysts and specific reaction conditions to control the formation of the (1S,5S) isomer.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of stereoselective synthesis and the use of chiral catalysts are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-bicyclo[3.2.0]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism by which (1S,5S)-bicyclo[3.2.0]heptan-2-one exerts its effects depends on the specific context of its use. In chemical reactions, its rigid bicyclic structure influences its reactivity and the pathways it follows. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups and overall conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-bicyclo[3.2.0]heptan-2-one is unique due to its specific stereochemistry and the presence of a ketone functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,5S)-bicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-4-2-5-1-3-6(5)7/h5-6H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJNDNOHSVRMLG-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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